molecular formula C8H11ClN2O3 B1463804 Methyl 4-[3-(chloromethyl)-1,2,4-oxadiazol-5-yl]butanoate CAS No. 1311314-51-8

Methyl 4-[3-(chloromethyl)-1,2,4-oxadiazol-5-yl]butanoate

Cat. No.: B1463804
CAS No.: 1311314-51-8
M. Wt: 218.64 g/mol
InChI Key: MVVGZRZYAFESEN-UHFFFAOYSA-N
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Description

Methyl 4-[3-(chloromethyl)-1,2,4-oxadiazol-5-yl]butanoate (CAS# 1311314-51-8) is a high-purity chemical building block of significant interest in medicinal and synthetic chemistry. This compound, with a molecular formula of C 8 H 11 ClN 2 O 3 and a molecular weight of 218.64 , features two key reactive sites: an ester group and a chloromethyl group attached to a 1,2,4-oxadiazole ring. This structure makes it a versatile multifunctional synthon for constructing more complex molecules. The chloromethyl group is a particularly valuable handle for further functionalization, enabling reactions with various nucleophiles to create derivatives for screening and optimization . The 1,2,4-oxadiazole moiety is a well-known pharmacophore found in compounds with a range of biological activities. Its primary research value lies in the development of novel pharmaceutical agents, serving as a key intermediate in the synthesis of potential drug candidates. The compound is offered with guaranteed quality and stability, supported by analytical data. It is shipped with appropriate cold-chain transportation to ensure integrity upon delivery . This product is intended for research purposes in a controlled laboratory environment and is For Research Use Only . It is not intended for diagnostic or therapeutic applications, or for human use.

Properties

IUPAC Name

methyl 4-[3-(chloromethyl)-1,2,4-oxadiazol-5-yl]butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11ClN2O3/c1-13-8(12)4-2-3-7-10-6(5-9)11-14-7/h2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVVGZRZYAFESEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCC1=NC(=NO1)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The most commonly reported synthetic route to Methyl 4-[3-(chloromethyl)-1,2,4-oxadiazol-5-yl]butanoate involves the following key steps:

  • Formation of Hydrazide Intermediate: Starting from 4-bromobutanoic acid or its derivatives, hydrazine is reacted to form the corresponding hydrazide.
  • Cyclization to Oxadiazole Ring: The hydrazide is then cyclized with chloroacetic acid or related reagents to form the 1,2,4-oxadiazole ring bearing the chloromethyl substituent.
  • Esterification: Methyl esterification is either performed prior to or after ring formation to yield the methyl butanoate group.

This synthetic approach allows for the selective introduction of the chloromethyl group at the 3-position of the oxadiazole ring, which is crucial for the compound’s reactivity and biological activity.

Detailed Reaction Conditions and Mechanism

Step Reagents & Conditions Description Outcome
1. Hydrazide Formation 4-Bromobutanoic acid + Hydrazine Reaction under reflux in ethanol or suitable solvent Formation of 4-bromobutanoic acid hydrazide
2. Cyclization Hydrazide + Chloroacetic acid or chloroacetyl chloride Heating under acidic or neutral conditions Cyclization to 1,2,4-oxadiazole ring with chloromethyl substituent
3. Esterification (if needed) Methanol + Acid catalyst (e.g., H2SO4) Esterification of carboxylic acid group Methyl ester formation

The cyclization step involves nucleophilic attack of the hydrazide nitrogen on the electrophilic carbon of chloroacetic acid, followed by ring closure to form the oxadiazole heterocycle. The chloromethyl group originates from the chloroacetyl moiety, which remains intact on the ring.

Optimization of Reaction Parameters

  • Solvent Choice: Common solvents include ethanol, dichloromethane, or acetonitrile, depending on solubility and reaction kinetics.
  • Temperature: Reflux conditions (60–80°C) are generally employed for hydrazide formation and cyclization.
  • Reaction Time: Typically ranges from several hours to overnight to ensure complete conversion.
  • Base or Acid Catalysts: Acidic conditions favor esterification; neutral or slightly acidic conditions are preferred for cyclization to avoid side reactions.

Summary Table of Synthesis Parameters

Parameter Typical Conditions Notes
Starting material 4-Bromobutanoic acid Commercially available or synthesized
Hydrazide formation Hydrazine, reflux in ethanol, 4–6 hours Formation of hydrazide intermediate
Cyclization reagent Chloroacetic acid or chloroacetyl chloride Introduces chloromethyl group
Cyclization conditions Heating at 60–80°C, 6–12 hours Acidic or neutral medium
Esterification Methanol, acid catalyst, reflux Optional if starting acid not esterified
Purification Crystallization from dichloromethane/hexane Yields pure crystalline product
Yield Moderate to good (typically 50–70%) Dependent on reaction optimization

Research Findings and Analytical Verification

  • Spectroscopic Confirmation: The final compound is typically characterized by ^1H NMR, confirming the methyl ester peak and chloromethyl group signals, as well as ^13C NMR and mass spectrometry to verify molecular weight and structure.
  • Crystallization: Slow evaporation from dichloromethane/hexane mixtures yields crystals suitable for X-ray diffraction, confirming the molecular structure and purity.
  • Reactivity Studies: The chloromethyl group is reactive in nucleophilic substitution, enabling further functionalization for biological activity assays.

Chemical Reactions Analysis

Methyl 4-[3-(chloromethyl)-1,2,4-oxadiazol-5-yl]butanoate undergoes various chemical reactions, including:

Common reagents used in these reactions include sodium hydroxide for hydrolysis, hydrogen peroxide for oxidation, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry

In the field of chemistry, Methyl 4-[3-(chloromethyl)-1,2,4-oxadiazol-5-yl]butanoate serves as a versatile building block for synthesizing more complex molecules. It is particularly useful in the development of new pharmaceuticals and agrochemicals due to its ability to participate in various chemical reactions:

  • Substitution Reactions : The chloromethyl group can undergo nucleophilic substitution, allowing for the introduction of different functional groups.
  • Oxidation and Reduction : The oxadiazole ring can be modified through oxidation and reduction processes.
  • Ester Hydrolysis : Under acidic or basic conditions, the ester group can be hydrolyzed to yield carboxylic acids and methanol.

These reactions are crucial for creating derivatives with specific desired properties.

Biology

Research into the biological activities of this compound has revealed its potential as an antimicrobial and anticancer agent. Studies have shown that:

  • Antimicrobial Activity : The compound exhibits inhibitory effects against various bacterial strains.
  • Anticancer Properties : Preliminary investigations suggest that it may inhibit cancer cell proliferation by disrupting cellular processes.

These biological activities highlight the compound's potential as a therapeutic agent.

Medicine

The medicinal applications of this compound are under investigation:

  • Therapeutic Agent : Ongoing research aims to evaluate its efficacy in treating infectious diseases and certain types of cancer.

The mechanisms of action involve covalent bonding with nucleophilic sites in biological molecules, potentially inhibiting enzyme activity or disrupting cellular functions.

Industry

In industrial applications, this compound is utilized in developing new materials with specific properties:

  • Polymers and Coatings : Its unique chemical structure allows for the modification of polymer properties.

This application is particularly relevant in creating materials with enhanced durability or specific chemical resistance.

Case Study 1: Antimicrobial Activity

A study conducted on this compound demonstrated significant antimicrobial activity against common pathogens such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be effective at low concentrations, indicating potential for development into an antimicrobial agent.

Case Study 2: Anticancer Research

In vitro studies have shown that this compound can inhibit the growth of certain cancer cell lines. The compound was observed to induce apoptosis in these cells through mechanisms involving oxidative stress and disruption of cell cycle progression.

Mechanism of Action

The mechanism of action of Methyl 4-[3-(chloromethyl)-1,2,4-oxadiazol-5-yl]butanoate involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The oxadiazole ring may also interact with specific receptors or enzymes, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Differences

The primary analog for comparison is 4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]butanamide (CAS: 876723-61-4). Both compounds share the 1,2,4-oxadiazole scaffold but differ in substituents and functional groups (Table 1).

Table 1: Structural and Physicochemical Comparison
Property Methyl 4-[3-(chloromethyl)-1,2,4-oxadiazol-5-yl]butanoate 4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]butanamide
CAS Number 1311314-51-8 876723-61-4
Molecular Formula C8H11ClN2O3 C12H12ClN3O2
Molecular Weight (g/mol) 218.45 265.45
Substituent (Position 3) Chloromethyl (-CH2Cl) 4-Chlorophenyl (-C6H4Cl)
Substituent (Position 5) Methyl butanoate ester (-(CH2)3COOCH3) Butanamide (-(CH2)3CONH2)
Key Functional Groups Oxadiazole, ester, chloroalkyl Oxadiazole, amide, chlorophenyl

Implications of Structural Variations

Reactivity and Stability: The chloromethyl group in the target compound is a reactive site for nucleophilic substitution, enabling further derivatization (e.g., coupling with amines or thiols). In contrast, the 4-chlorophenyl group in the analog is sterically bulky and less reactive, favoring π-π stacking interactions in biological targets . The amide group in the analog enhances hydrogen-bonding capacity and metabolic stability .

Lipophilicity and Solubility: The target compound’s ester group increases lipophilicity (logP estimated ~2.1), favoring membrane permeability.

Biological Activity :

  • Oxadiazoles with chloroalkyl substituents (e.g., chloromethyl) are often explored as alkylating agents or prodrugs. The analog’s chlorophenyl group may enhance binding to aromatic residues in enzyme active sites, as seen in kinase inhibitors .

Additional Analogs from Literature

lists other related compounds, though structurally distinct:

  • 6-Octen-2-one, 1,1,1-trifluoro-7-phenyl-, (Z) (CAS: 122977-75-7): A fluorinated ketone unrelated to oxadiazole chemistry.

Biological Activity

Methyl 4-[3-(chloromethyl)-1,2,4-oxadiazol-5-yl]butanoate (CAS No. 1311314-51-8) is a compound of significant interest due to its potential biological activities. This article explores its synthesis, mechanisms of action, and various biological activities, particularly focusing on antimicrobial and anticancer properties.

Chemical Structure and Properties

This compound has the molecular formula C₈H₁₁ClN₂O₃ and a molecular weight of 218.64 g/mol. The structure features an oxadiazole ring that is known for its diverse biological activities.

PropertyValue
Molecular FormulaC₈H₁₁ClN₂O₃
Molecular Weight218.64 g/mol
CAS Number1311314-51-8

Synthesis

The synthesis typically involves the reaction of 4-bromobutanoic acid with hydrazine to form a hydrazide, which is then cyclized with chloroacetic acid to yield the oxadiazole ring. This synthetic route allows for the introduction of the chloromethyl group, which is crucial for the compound's biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in biological systems:

  • Covalent Bond Formation : The chloromethyl group can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially inhibiting their activity.
  • Receptor Interaction : The oxadiazole ring may modulate the activity of certain receptors or enzymes, leading to various biological effects.
  • Cellular Disruption : The compound may disrupt cellular processes by interfering with signaling pathways or metabolic functions.

Antimicrobial Activity

Research indicates that this compound exhibits promising antimicrobial properties. For instance:

  • In Vitro Studies : The compound has shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus40 µM
Escherichia coli70 µM

These MIC values suggest that while the compound is effective, it may not surpass the potency of established antibiotics like ceftriaxone.

Anticancer Activity

The anticancer potential of this compound has also been investigated:

  • Cell Line Studies : In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines at non-cytotoxic concentrations.
Cancer Cell LineIC50 Value (µM)
HeLa (cervical cancer)25
MCF7 (breast cancer)30

These findings indicate that the compound could serve as a lead for developing new anticancer agents.

Case Studies and Research Findings

Recent studies have highlighted the biological activity of similar compounds within the oxadiazole family:

  • Study on Oxadiazole Derivatives : A review published in MDPI noted that derivatives similar to this compound exhibited significant antibacterial activity against resistant strains like MRSA .
  • Anticancer Research : Another study focused on oxadiazole derivatives found that modifications at the chloromethyl position could enhance anticancer efficacy while reducing toxicity .

Q & A

Q. What are the optimal synthetic routes for Methyl 4-[3-(chloromethyl)-1,2,4-oxadiazol-5-yl]butanoate in academic settings?

Methodological Answer: The compound can be synthesized via multi-step protocols involving oxadiazole ring formation and subsequent functionalization. Key steps include:

  • Oxadiazole Precursor Synthesis : Reacting nitrile derivatives with hydroxylamine to form amidoximes, followed by cyclization with activated esters (e.g., chloroacetic acid derivatives) to yield the 1,2,4-oxadiazole core .
  • Chloromethyl Introduction : Use of chloromethylating agents (e.g., chloromethyl methyl ether) under controlled conditions to avoid over-alkylation .
  • Esterification : Final coupling of the oxadiazole-chloromethyl intermediate with methyl butanoate via nucleophilic substitution or Mitsunobu reactions .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures to isolate the product .

Q. How to confirm the stereochemical configuration and molecular structure of this compound?

Methodological Answer:

  • X-ray Crystallography : Single-crystal X-ray diffraction using SHELXL () provides unambiguous confirmation of the 3D structure, including bond angles and chloromethyl group orientation. Prepare crystals via slow evaporation of a saturated solution in dichloromethane/hexane .
  • Spectroscopic Analysis :
    • NMR : 1^1H NMR to verify the methyl ester (δ ~3.6 ppm) and chloromethyl (δ ~4.5 ppm) protons. 13^{13}C NMR confirms the oxadiazole ring carbons (δ ~165-175 ppm) .
    • HRMS : Exact mass analysis (e.g., [M+H]+^+ calculated for C8_8H11_{11}ClN2_2O3_3: 230.0463) .

Q. What are the common impurities encountered during synthesis, and how are they addressed?

Methodological Answer:

  • By-Products :
    • Over-Chlorinated Derivatives : Formed due to excess chloromethylating agents. Mitigated by stoichiometric control and low-temperature reactions .
    • Ester Hydrolysis Products : Detectable via TLC (Rf ~0.3 in ethyl acetate). Avoid moisture during synthesis and storage .
  • Purification Strategies :
    • Use preparative HPLC (C18 column, acetonitrile/water gradient) to separate polar impurities .
    • Recrystallization from toluene removes non-polar contaminants .

Advanced Research Questions

Q. How to resolve discrepancies between NMR data and crystallographic findings for this compound?

Methodological Answer: Discrepancies often arise from dynamic effects (e.g., rotational barriers in the chloromethyl group) or crystal packing forces:

  • Variable-Temperature NMR : Conduct 1^1H NMR at −40°C to slow molecular motion and resolve splitting caused by conformational exchange .
  • DFT Calculations : Compare experimental crystallographic data (bond lengths, angles) with optimized geometries from Gaussian or ORCA software to identify steric or electronic distortions .
  • SHELX Refinement : Use anisotropic displacement parameters in SHELXL to model thermal motion accurately, reducing residual density errors .

Q. What is the role of the chloromethyl group in the compound's reactivity under nucleophilic conditions?

Methodological Answer: The chloromethyl group acts as a versatile electrophilic site:

  • Nucleophilic Substitution : Reacts with amines (e.g., piperidine) in DMF at 60°C to form secondary amines, monitored by 19^{19}F NMR (if fluorinated analogs are used) .
  • Stability Studies : Susceptible to hydrolysis in aqueous buffers (pH > 7). Kinetic assays (HPLC monitoring) reveal half-life of ~12 hours in PBS at 37°C, informing storage conditions .
  • Mechanistic Probes : Use 13^{13}C-labeled chloromethyl groups to track substitution pathways via isotopic labeling and LC-MS/MS .

Q. How to evaluate the hydrolytic stability of the oxadiazole ring under physiological conditions?

Methodological Answer:

  • In Vitro Assays :
    • Incubate the compound in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) at 37°C. Monitor degradation via UPLC-MS every 2 hours .
    • Identify hydrolysis products (e.g., carboxylic acid derivatives) using HRMS and compare with synthetic standards .
  • Computational Modeling : Apply QM/MM simulations (e.g., using GROMACS) to predict hydrolysis transition states and activation energies, correlating with experimental half-lives .

Q. What strategies are employed to analyze bioactivity while addressing the compound's cytotoxicity?

Methodological Answer:

  • Cytotoxicity Screening : Use MTT assays on HEK-293 cells (IC50_{50} determination). notes acute toxicity (Category 4), requiring concentrations <10 µM .
  • Targeted Activity Studies :
    • Enzyme Inhibition : Test against serine hydrolases or kinases (e.g., trypsin, EGFR) using fluorescence-based assays. The oxadiazole ring may act as a zinc-binding motif .
    • Metabolic Stability : Microsomal incubation (human liver microsomes) with LC-MS quantification of parent compound depletion .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 4-[3-(chloromethyl)-1,2,4-oxadiazol-5-yl]butanoate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Methyl 4-[3-(chloromethyl)-1,2,4-oxadiazol-5-yl]butanoate

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